molecular formula C10H12N6O7 B126670 8-Nitroguanosine CAS No. 337536-53-5

8-Nitroguanosine

Cat. No. B126670
M. Wt: 328.24 g/mol
InChI Key: KGUOMRFOXYDMAH-UMMCILCDSA-N
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Description

8-Nitroguanosine is a nitratively modified nucleoside that arises under conditions of inflammation where nitric oxide (NO) and other reactive nitrogen species (RNS) are produced. It is formed by the reaction of guanosine with RNS such as peroxynitrite, nitrogen oxides, and nitryl chloride. This compound has been implicated in various pathophysiological conditions, including inflammation, neurodegenerative diseases, cardiovascular diseases, and cancer due to its potential to cause nucleic acid damage .

Synthesis Analysis

The formation of 8-nitroguanosine is characterized by the reaction of guanyl radical with nitrogen dioxide radical, which is catalyzed by hydration. Specific water molecules play a crucial role in proton transfer processes that lower the energy barrier for the reaction, facilitating the synthesis of 8-nitroguanosine . Additionally, 8-nitroguanosine can be generated in vivo and has been detected in cellular RNA as a biomarker of exposure to RNS .

Molecular Structure Analysis

8-Nitroguanosine adopts a syn conformation about the glycosidic bond, which has implications for its base-pairing preferences and mutational behavior. Molecular modeling suggests that it can form a relatively stable syn-8-nitroguanine·anti-guanine base pair, although this pairing is not favored by DNA polymerases during DNA synthesis .

Chemical Reactions Analysis

8-Nitroguanosine is highly redox-active and can stimulate superoxide generation from various NADPH-dependent reductases. This includes cytochrome P450 reductase and NO synthase isoforms, through a redox cycling reaction involving the single-electron reduction of 8-nitroguanosine to form an anion radical . It can also undergo reactions with nitryl chloride to form 8-nitroxanthine, which is a major nitration product in reactions with 2'-deoxyguanosine or DNA .

Physical and Chemical Properties Analysis

8-Nitroguanosine is more stable in RNA than its DNA counterpart, 8-nitro-2'-deoxyguanosine, which rapidly depurinates. It can be detected by high-performance liquid chromatography-electrochemical detection (HPLC-ECD) after purification using immunoaffinity columns. The compound's stability and detection in biological samples make it a valuable marker for nitrative nucleic acid damage . Furthermore, 8-nitroguanosine's mutagenic potential has been demonstrated in mammalian cells, where it induces G-to-T transversions and increases abasic sites in DNA .

Scientific Research Applications

  • Mutagenicity and Carcinogenic Risks :

    • 8-Nitroguanosine, formed under inflammatory conditions, exhibits mutagenic potential in mammalian cells. It significantly increases mutation frequency and induces specific DNA mutations, contributing to inflammation-associated carcinogenesis (Kaneko et al., 2008).
  • Redox Activity and Superoxide Generation :

    • This compound is a highly redox-active nucleic acid derivative, stimulating superoxide generation from various NADPH-dependent reductases. It participates in diverse physiological and pathological events through this mechanism (Sawa et al., 2003).
  • Role in Viral Pneumonia Pathogenesis :

    • In the context of viral pneumonia, 8-nitroguanosine formation is implicated in pathogenesis. It is particularly observed in bronchial and bronchiolar epithelial cells of virus-infected mice, suggesting a potential role in NO-induced nitrative stress during viral infections (Akaike et al., 2003).
  • Chemical Capture and Intracellular Signaling :

    • Research into molecules that can capture 8-nitroguanosine has progressed, with implications for understanding its biological role as an intracellular signaling molecule. New molecules designed for this purpose show potential for capturing 8-nitroguanosine in biological systems (Fuchi & Sasaki, 2015).
  • Vascular Reactivity in Diabetes :

    • The effects of 8-nitroguanosine on vascular reactivity in diabetic and non-diabetic mice have been studied, indicating its significance in the pathophysiology of vascular diseases (Tokutomi et al., 2011).
  • Biomarker for Exposure to Reactive Nitrogen Species :

    • Formation of 8-nitroguanosine in cellular RNA can be a marker of damage caused by endogenous reactive nitrogen species, implicating its role in diverse pathophysiological conditions including cancer (Masuda et al., 2002).
  • Insights into Microbial Pathogenesis :

    • 8-Nitroguanosine plays a role in microbial pathogenesis through nitrative stress, which involves the formation of specific biochemical and pharmacological properties. This understanding aids in comprehending NO-mediated pathogenesis in diseases (Akuta et al., 2006).
  • Regulation of Cellular Signaling in Oxidative Stress :

    • 8-Nitroguanosine is involved in regulating cellular signaling under oxidative stress, highlighting its role as a unique second messenger implicated in ROS signaling (Ahmed et al., 2012).
  • Role in Infection and Cancer :

    • The compound's effects in infection and cancer, particularly its influence on tumor vasculature, free radicals, and drug delivery to tumors, have been researched, providing insights into its role in these complex processes (Maeda, 2013).
  • Methodological Advancements in Detection :

    • Development of sensitive detection methods for 8-nitroguanosine in biological samples is crucial for understanding its role in various pathological conditions (Hu et al., 2018).

Safety And Hazards

8-Nitroguanosine is to be used only for scientific research and development and not for use in humans or animals . No health hazards have been reported due to the rather small quantities to work with .

properties

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-nitro-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O7/c11-9-13-6-3(7(20)14-9)12-10(16(21)22)15(6)8-5(19)4(18)2(1-17)23-8/h2,4-5,8,17-19H,1H2,(H3,11,13,14,20)/t2-,4-,5-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUOMRFOXYDMAH-UMMCILCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2[N+](=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2[N+](=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587396
Record name 8-Nitroguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Nitroguanosine

CAS RN

337536-53-5
Record name 8-Nitroguanosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=337536-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Nitroguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337536535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Nitroguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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